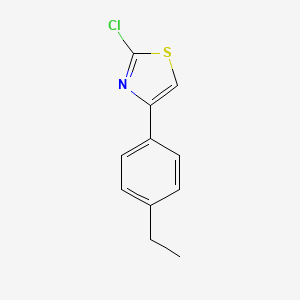![molecular formula C12H22Si B13796274 Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane CAS No. 97778-15-9](/img/structure/B13796274.png)
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is an organosilicon compound with the molecular formula C12H22Si. It is characterized by a cyclopropyl group attached to a silicon atom, which is further bonded to a trimethylsilyl group and a methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane typically involves the reaction of a cyclopropyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylene-1-(4-pentenyl)cyclopropane with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at varying temperatures depending on the reactivity of the nucleophile
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes or other substituted silanes
Applications De Recherche Scientifique
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane involves its interaction with molecular targets through its reactive silicon center. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangement or substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the methylene and pentenyl groups.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]germane: Similar structure but with a germanium atom instead of silicon.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]stannane: Similar structure but with a tin atom instead of silicon
Uniqueness
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is unique due to its combination of a cyclopropyl group with a trimethylsilyl group and a methylene group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
97778-15-9 |
|---|---|
Formule moléculaire |
C12H22Si |
Poids moléculaire |
194.39 g/mol |
Nom IUPAC |
trimethyl-(2-methylidene-1-pent-4-enylcyclopropyl)silane |
InChI |
InChI=1S/C12H22Si/c1-6-7-8-9-12(10-11(12)2)13(3,4)5/h6H,1-2,7-10H2,3-5H3 |
Clé InChI |
ULSFBBISWKOZGE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1=C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


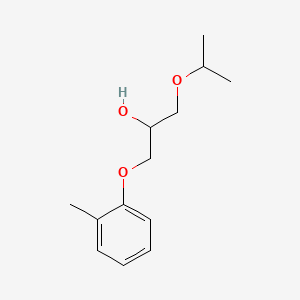
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

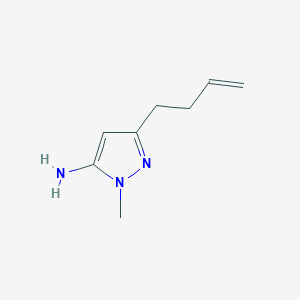
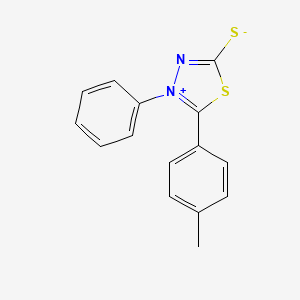
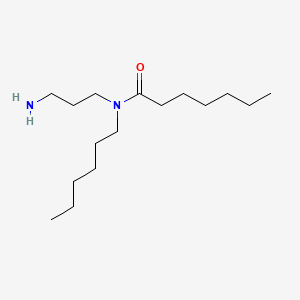
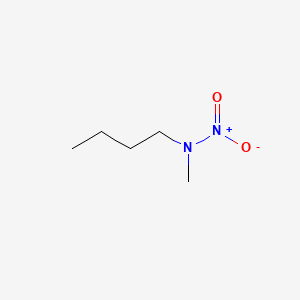
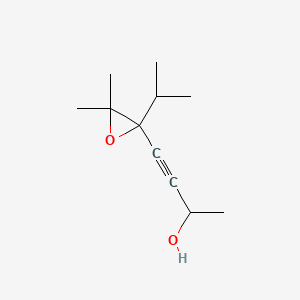
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
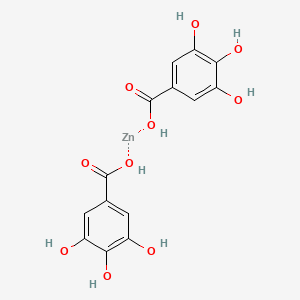

![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
